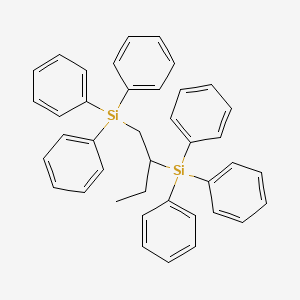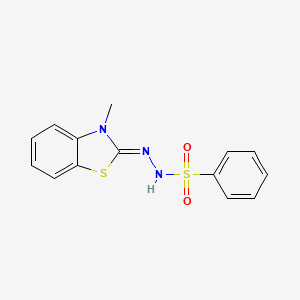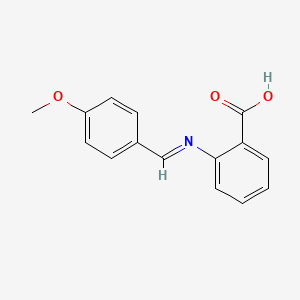
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a complex structure with a furan ring, a nitrophenyl group, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(5-(3-Nitrophenyl)thiophene-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
853351-45-8 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H16N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-9,12H,1-2,10-11H2/b9-7+ |
Clave InChI |
XYLUTSANKCVOES-VQHVLOKHSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)




